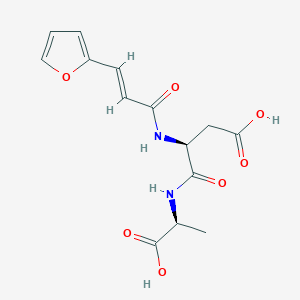
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione, also known as EBI-005, is a small molecule inhibitor that has shown potential in the treatment of inflammatory diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves the inhibition of the T cell receptor signaling pathway. This pathway is critical for the activation of T cells and the initiation of the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione binds to a specific protein called SLP-76, which is essential for the activation of T cells. By binding to SLP-76, 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione prevents the activation of T cells and reduces the inflammatory response.
Biochemical and Physiological Effects
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-17, which play a key role in the inflammatory response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has also been shown to reduce the infiltration of immune cells into inflamed tissue, which can help to reduce inflammation and prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a potent inhibitor of T cell activation, which can make it difficult to study the role of T cells in the immune response. It also has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are a number of future directions for the study of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. One area of research is the development of new treatments for inflammatory diseases. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has shown promise in the treatment of psoriasis, atopic dermatitis, and rheumatoid arthritis, and further research is needed to determine its effectiveness in these and other diseases. Another area of research is the study of the role of T cells in the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione can be a useful tool for studying the activation of T cells and the development of the immune response. Finally, there is a need for further research into the synthesis and purification of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. Improvements in these areas can help to increase the yield and purity of the final product, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents, such as ethyl bromoacetate, 2-aminobenzenethiol, and dimethyl malonate. The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the development of new treatments for inflammatory diseases such as psoriasis, atopic dermatitis, and rheumatoid arthritis. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to inhibit the activation of T cells, which play a key role in the immune response. This inhibition can help to reduce inflammation and prevent the progression of these diseases.
Propriétés
Numéro CAS |
6214-03-5 |
|---|---|
Nom du produit |
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
Formule moléculaire |
C19H16N2O5S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-(5-ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O5S/c1-4-26-10-5-8-14-12(9-10)20-19(27-14)21-17(22)11-6-7-13(24-2)16(25-3)15(11)18(21)23/h5-9H,4H2,1-3H3 |
Clé InChI |
YEJJFVBCVFAKCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
SMILES canonique |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)